molecular formula C13H24N2O3 B5610639 N-[1-(acetyloxy)-2,2,6,6-tetramethyl-4-piperidinyl]acetamide

N-[1-(acetyloxy)-2,2,6,6-tetramethyl-4-piperidinyl]acetamide

Cat. No. B5610639
M. Wt: 256.34 g/mol
InChI Key: SEUSKKWIKFGRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of AcNH-TEMPO involves a two-step process starting from commercially available 4-amino-2,2,6,6-tetramethylpiperidine. This process results in the oxyl radical, which can be further converted into Bobbitt's salt through an additional step, yielding a total of 75% over three steps. The synthesis is notable for its green chemistry attributes, including the use of water as a solvent and minimal use of environmentally unfriendly materials. The ability to regenerate the spent oxidant underscores the recyclable nature of this process, making it an attractive option for various oxidative transformations in organic chemistry (Mercadante et al., 2013).

Molecular Structure Analysis

The molecular structure of N-[1-(Acetyloxy)-2,2,6,6-tetramethyl-4-piperidinyl]acetamide and its derivatives has been studied extensively, with investigations into their conformational properties using techniques such as 1H NMR spectroscopy and X-ray diffraction analysis. These studies reveal the chair conformation of these compounds, the equatorial orientation of substituent groups, and changes in the geometry of the nitrogen atom of the piperidine ring depending on the oxidation state. These structural insights are crucial for understanding the reactivity and application of these compounds in chemical synthesis (Sen' et al., 2014).

Chemical Reactions and Properties

This compound and its related compounds are known for their versatility in oxidative reactions. They have been utilized in the oxidation of alcohols to carbonyl derivatives, oxidative cleavage of benzyl ethers, and various other oxidative transformations. The compounds serve as metal-free, nontoxic, and environmentally friendly oxidants, highlighting their significance in green chemistry applications. The ability to recover and regenerate the spent oxidant further emphasizes their sustainability and economic advantages in chemical processes (Mercadante et al., 2013).

properties

IUPAC Name

(4-acetamido-2,2,6,6-tetramethylpiperidin-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-9(16)14-11-7-12(3,4)15(18-10(2)17)13(5,6)8-11/h11H,7-8H2,1-6H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUSKKWIKFGRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(N(C(C1)(C)C)OC(=O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.